![molecular formula C17H27N5O6 B12930571 Leu-His-Glu](/img/structure/B12930571.png)
Leu-His-Glu
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Overview
Description
Leu-His-Glu is a tripeptide composed of the amino acids leucine, histidine, and glutamic acid. This compound is of significant interest due to its potential applications in various fields, including biochemistry, medicine, and industrial processes. The unique sequence of amino acids in this compound imparts specific chemical and biological properties that make it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Leu-His-Glu typically involves solid-phase peptide synthesis (SPPS), a method widely used for the construction of peptides. The process begins with the attachment of the C-terminal amino acid (glutamic acid) to a solid resin. The amino acids are then sequentially added in the desired order (histidine followed by leucine) using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt). Each coupling step is followed by deprotection of the amino group to allow the next amino acid to be added .
Industrial Production Methods
Industrial production of this compound can be scaled up using automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired peptide from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
Leu-His-Glu can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized under specific conditions, leading to the formation of oxo-histidine derivatives.
Reduction: Reduction reactions can target the carboxyl groups of glutamic acid, converting them to alcohols.
Substitution: The amino groups in leucine and histidine can participate in substitution reactions, forming new peptide bonds or other derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various acylating agents for substitution reactions. These reactions are typically carried out under mild conditions to preserve the integrity of the peptide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can yield oxo-histidine, while reduction of glutamic acid can produce hydroxyglutamic acid derivatives .
Scientific Research Applications
Biochemical Studies
Leu-His-Glu serves as a model compound in peptide synthesis research. Its structure allows researchers to study the mechanisms of peptide bond formation and the stability of peptide chains under various conditions. This tripeptide can also be utilized to investigate modifications that occur during enzymatic reactions, providing insights into protein folding and stability.
Biological Mechanisms
Research has shown that this compound influences protein-protein interactions and modulates enzyme activity. Leucine is known to activate the mammalian target of rapamycin (mTOR) signaling pathway, which plays a crucial role in protein synthesis and energy metabolism. Histidine acts as a metal chelator and participates in various enzymatic processes, while glutamic acid is vital for neurotransmission and cellular metabolism. Together, these amino acids contribute to the biological activity of the peptide, making it a focal point for studies on metabolic regulation and signal transduction .
Medical Applications
The therapeutic potential of this compound is notable in several areas:
- Antimicrobial Properties : Studies suggest that this tripeptide may possess antimicrobial activity, making it a candidate for developing new antimicrobial agents.
- Wound Healing : The peptide has been investigated for its role in promoting wound healing, potentially due to its ability to modulate immune responses and enhance tissue regeneration.
- Neuroprotective Effects : Given its components' roles in neurotransmission, this compound may have implications in neuroprotection and could be explored for therapies targeting neurodegenerative diseases.
Industrial Applications
In the cosmetics industry, this compound is being researched for its bioactive properties that can improve skin health. Its potential antioxidant effects may help protect skin cells from oxidative stress, while its ability to promote collagen synthesis could enhance skin elasticity and reduce signs of aging .
Case Study 1: mTOR Activation
A study highlighted the synergistic effects of leucine with other amino acids like glutamine on mTORC1 activation, demonstrating how this compound could play a role in muscle protein metabolism. The research showed that co-ingestion of leucine and glutamine significantly increased levels of phosphorylated proteins involved in muscle growth compared to control groups .
Case Study 2: Antimicrobial Activity
In another investigation, this compound was tested for its antimicrobial properties against various pathogens. The results indicated that the peptide exhibited significant inhibition against certain bacterial strains, suggesting its potential use in developing new antimicrobial treatments.
Mechanism of Action
The mechanism of action of Leu-His-Glu involves its interaction with specific molecular targets and pathways. Leucine is known to activate the mammalian target of rapamycin (mTOR) signaling pathway, promoting protein synthesis and energy metabolism. Histidine can act as a metal chelator and participate in enzymatic reactions. Glutamic acid plays a role in neurotransmission and cellular metabolism. Together, these amino acids contribute to the overall biological activity of the peptide .
Comparison with Similar Compounds
Similar Compounds
Gly-His-Glu: Similar to Leu-His-Glu but with glycine instead of leucine, this peptide has different structural and functional properties.
Leu-His-Asp: Substitution of glutamic acid with aspartic acid alters the peptide’s reactivity and biological activity.
Leu-His-Lys: Replacing glutamic acid with lysine changes the peptide’s charge and interaction with other molecules
Uniqueness of this compound
This compound is unique due to the specific combination of leucine, histidine, and glutamic acid, which imparts distinct chemical and biological properties. The presence of leucine enhances protein synthesis, histidine provides metal-binding capabilities, and glutamic acid contributes to cellular signaling and metabolism. This combination makes this compound a versatile and valuable compound for various applications .
Biological Activity
Leu-His-Glu (Leucine-Histidine-Glutamic acid) is a tripeptide that has garnered attention for its potential biological activities, particularly in the context of antioxidant properties, metabolic regulation, and implications in various health conditions. This article reviews the current understanding of the biological activity of this compound, supported by relevant studies and data.
1. Antioxidant Properties
Antioxidant activity is one of the most studied aspects of tripeptides, including this compound. Research indicates that peptides containing histidine (His) exhibit varying degrees of radical scavenging activity. A comparative study on different tripeptides revealed that while His-containing peptides generally demonstrated moderate antioxidant activity, those with aromatic amino acids like tyrosine (Tyr) showed significantly higher activities against oxidative stress markers such as ABTS and DPPH radicals .
Table 1: Antioxidant Activity of Selected Tripeptides
Tripeptide | ABTS Scavenging Activity | DPPH Scavenging Activity |
---|---|---|
This compound | Moderate | Moderate |
Pro-His-His | High | Low |
Tyr-His-Tyr | Very High | High |
The antioxidant capacity of this compound may be attributed to the histidine residue's ability to donate electrons, thereby neutralizing free radicals. Studies suggest that the incorporation of other amino acids can enhance this activity, indicating a synergistic effect when combined with certain residues .
2. Metabolic Regulation
Leucine, one of the components of this compound, plays a crucial role in metabolic pathways, particularly in muscle protein synthesis and energy metabolism. Research on Schizosaccharomyces pombe (fission yeast) highlights that leucine starvation can extend chronological lifespan by activating autophagy pathways . This suggests that this compound may influence similar metabolic processes in mammalian systems.
Case Study: Leucine's Role in Metabolism
In a study examining the effects of branched-chain amino acids (BCAAs), including leucine, it was found that supplementation could enhance muscle recovery and reduce fatigue during exercise. The presence of histidine and glutamic acid may further modulate these effects by influencing neurotransmitter synthesis and energy homeostasis .
3. Implications in Health Conditions
This compound has been implicated in various health conditions, particularly in relation to diabetes and metabolic disorders. A recent predictive model for diabetic retinopathy (DR) identified leucine as a significant factor influencing risk reduction . The model suggested that higher levels of leucine correlate with lower odds of developing DR, indicating a protective effect potentially mediated through metabolic pathways involving insulin sensitivity.
Table 2: Amino Acids and Their Association with Diabetic Retinopathy Risk
Amino Acid | Odds Ratio (OR) | Confidence Interval (CI) |
---|---|---|
Glycine | 0.7 (0.57-0.85) | <0.001 |
Proline | 0.88 (0.74-1.05) | 0.156 |
Leucine | 0.69 (0.56-0.84) | <0.001 |
Glutamic Acid | 0.72 (0.59-0.88) | <0.001 |
This data suggests that this compound may have a multifaceted role in managing oxidative stress and enhancing metabolic functions, which could be beneficial in preventing or managing chronic diseases.
4. Conclusion
The biological activity of this compound encompasses antioxidant properties and metabolic regulation, with significant implications for health conditions such as diabetes and muscle recovery. Further research is warranted to fully elucidate the mechanisms through which this tripeptide exerts its effects and to explore its potential therapeutic applications.
Properties
Molecular Formula |
C17H27N5O6 |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C17H27N5O6/c1-9(2)5-11(18)15(25)22-13(6-10-7-19-8-20-10)16(26)21-12(17(27)28)3-4-14(23)24/h7-9,11-13H,3-6,18H2,1-2H3,(H,19,20)(H,21,26)(H,22,25)(H,23,24)(H,27,28)/t11-,12-,13-/m0/s1 |
InChI Key |
KXODZBLFVFSLAI-AVGNSLFASA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CCC(=O)O)C(=O)O)N |
Origin of Product |
United States |
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